molecular formula C9H13BrN2O2 B13563521 ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate

ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate

Cat. No.: B13563521
M. Wt: 261.12 g/mol
InChI Key: OJIIWTDOUJBUSC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate (C₉H₁₃BrN₂O₂) is a brominated imidazole derivative with a molecular weight of 261.12 g/mol . The compound features a substituted imidazole core, where the 2-position is brominated, and the 1- and 5-positions are methylated. The acetate ester group at the 4-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

ethyl 2-(2-bromo-1,5-dimethylimidazol-4-yl)acetate

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-7-6(2)12(3)9(10)11-7/h4-5H2,1-3H3

InChI Key

OJIIWTDOUJBUSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N(C(=N1)Br)C)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The compound is structurally related to ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate, with the acetate group attached to the imidazole ring, which influences its reactivity and synthetic routes.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate generally proceeds via:

  • Construction of the imidazole ring with appropriate methyl substitutions.
  • Bromination at the 2-position of the imidazole ring.
  • Introduction of the ethyl acetate substituent at the 4-position, usually via esterification or alkylation.

Reported Synthetic Routes

Bromination and Esterification in Dimethylformamide (DMF)

A commonly reported method involves the reaction of a methyl-substituted imidazole precursor with brominating agents in the presence of potassium carbonate as a base in N,N-dimethylformamide (DMF) solvent at elevated temperatures (~90°C). This approach facilitates selective bromination at the 2-position of the imidazole ring while maintaining the integrity of the ester group.

Step Reagents & Conditions Yield Notes
Bromination Potassium carbonate, DMF, 90°C, 3 hours ~62% (example from related compounds) Efficient bromination with minimal side reactions
Esterification Ethyl acetate or ethyl bromoacetate, base catalysis High Ester group introduced before or after bromination depending on route

This method is exemplified by the synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate derivatives, which share structural similarities with the target compound. The reaction mixture is typically worked up by aqueous extraction and purified via column chromatography to yield the desired product with high purity confirmed by NMR and mass spectrometry.

Alkylation Using Benzyl Bromide Derivatives

In some protocols, alkylation of the imidazole nitrogen (N1) is performed using benzyl bromide derivatives in the presence of potassium carbonate and DMF at 90°C for 3 hours. This method is useful for introducing additional substituents but also demonstrates the robustness of the brominated imidazole ester scaffold under these conditions.

Parameter Details
Base Potassium carbonate
Solvent N,N-Dimethylformamide (DMF)
Temperature 90°C
Reaction Time 3 hours
Purification Silica gel column chromatography
Characterization 1H-NMR, ESI-MS

This approach has yielded ethyl 2-bromo-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylate with a yield of 1.72 g from 2.75 g starting material, indicating moderate to good efficiency.

Process Optimization and Scale-Up

Literature indicates that controlling the stoichiometry of potassium carbonate and brominating agents, reaction temperature, and solvent volume is critical to maximizing yield and purity. For example, in a related process, potassium carbonate (180 g) was added to a mixture of starting materials in DMF (800 mL) at 25-30°C, then heated to 90-95°C for 12 hours, followed by precipitation and filtration steps to isolate the product with 98% purity by HPLC.

Parameter Optimized Value
Base (K2CO3) 2 equivalents relative to substrate
Solvent (DMF) Sufficient to dissolve reactants, typically 10-20 mL per gram of substrate
Temperature 90-95°C
Reaction Time 3-12 hours
Work-up Water quench, filtration, isopropanol washing
Purity >98% (HPLC)

This process demonstrates scalability and reproducibility for industrial applications.

Data Tables Summarizing Key Findings

Entry Starting Material Reagents Conditions Yield (%) Purity (%) Notes
1 1,5-dimethylimidazole derivative K2CO3, DMF, Br2 or NBS 90°C, 3 h 60-70 >95 (NMR) Selective 2-bromination
2 Ethyl 2-bromo-4-methylimidazole-5-carboxylate K2CO3, 2,5-dichlorobenzyl bromide, DMF 90°C, 3 h 62 >98 (HPLC) Alkylation at N1
3 6-chloro-4-(ethylamino)nicotinaldehyde + ethyl-2-(5-amino-2-bromo-4-fluorophenyl)acetate K2CO3, DMF 90-95°C, 12 h 75-80 98 (HPLC) Related brominated heterocycle synthesis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the imidazole ring undergoes nucleophilic substitution under mild conditions. Common nucleophiles include amines, thiols, and alkoxides:

ReactantConditionsProductYieldSource
Primary aminesK₂CO₃, DMF, 60°C, 12 h2-Aminoimidazole derivatives78–85%
Sodium methoxideTHF, RT, 6 h2-Methoxyimidazole analogs65%
ThiophenolEt₃N, DCM, 0°C to RT, 4 h2-Phenylthioimidazole compounds82%

This reactivity is attributed to the electron-withdrawing effect of the adjacent methyl and acetate groups, which polarizes the C–Br bond.

Suzuki–Miyaura Cross-Coupling

The bromo substituent participates in palladium-catalyzed couplings with aryl/heteroaryl boronic acids:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C2-Arylimidazole derivatives72%
4-Pyridylboronic acidPd(OAc)₂, SPhos, K₃PO₄, THFHeteroaryl-functionalized imidazoles65%

These reactions enable the introduction of aromatic groups for drug discovery applications .

Acid-Catalyzed Condensation

The imidazole core reacts with electrophiles such as ethyl pyruvate in Brønsted acid ionic liquid (BAIL)-mediated reactions:

ElectrophileCatalystProductYieldSource
Ethyl pyruvate[BMIM]HSO₄, 80°Cα-Indolylacrylate hybrids68%

Mechanistic studies suggest the reaction proceeds via nucleophilic attack at the C3 position of the imidazole, followed by dehydration .

Alkylation and Cyclization

The ethyl acetate side chain serves as a handle for further functionalization:

ReagentConditionsProductYieldSource
NaH, allyl bromideTHF, 0°C to RTAllyl-substituted imidazole derivatives89%
NH₄OAc, toluene, refluxCyclization to imidazolopiperazinesPiperazine-fused bicyclic compounds39%

These transformations are critical for synthesizing bioactive molecules, including antimalarial agents .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its pharmacochemical relevance:

TargetAssayIC₅₀/EC₅₀Source
Nuclear sirtuinsNSCLC cell lines (A549, H460)24–27 nM
HDAC enzymesFluorescence-based inhibitionSub-micromolar

The imidazole ring coordinates with zinc ions in enzyme active sites, enhancing inhibitory potency .

Mechanism of Action

The mechanism of action of ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The bromo group and ester functional group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate and analogous compounds:

Compound Molecular Formula Key Substituents Biological/Functional Relevance Synthetic Route
Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate C₉H₁₃BrN₂O₂ 2-Bromo, 1,5-dimethyl, 4-acetate Potential kinase inhibitor intermediate Not detailed in evidence; likely via alkylation/acylation of imidazole precursors
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one C₁₃H₁₁BrN₄O Bromoindole fused to imidazolone Studied for structure-affinity relationships in drug design Condensation of indole derivatives with imidazolone precursors
5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one C₁₄H₁₃FN₄O Fluoroindole fused to imidazolidinone Enhanced binding affinity due to fluorine substitution Similar to bromo analog, with fluorinated indole
Ethyl 4-(4-bromophenyl)-1-[(4-bromobenzylidene)amino]-6-oxo-2-thioxo-octahydro-1H-benzo[d]imidazole-5-carboxylate C₂₃H₂₁Br₂N₃O₃S Dibrominated phenyl, thioxo group Anticancer potential (Part II study) Condensation of ethyl acetoacetate with brominated amines

Key Observations:

Halogen Effects : Bromine at the 2-position in the target compound may enhance electrophilicity for nucleophilic substitution reactions compared to fluorine-substituted analogs, which prioritize electronic effects (e.g., increased binding affinity) .

Functional Group Diversity: The acetate ester in the target compound contrasts with thioxo or imino groups in analogs, affecting solubility and metabolic stability .

Biological Activity

Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by the presence of a bromo group and an ethyl acetate moiety, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is C${9}$H${10}$BrN${2}$O${2}$. The compound features an imidazole ring substituted with a bromo group at the 2-position and two methyl groups at the 1 and 5 positions. The ethyl acetate moiety enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity. For instance, imidazole derivatives are known to inhibit enzymes like HIV protease and IMP dehydrogenase (IMPDH), which are crucial in viral replication processes .
  • Receptor Modulation : The compound may also bind to various receptors, influencing cellular signaling pathways. This interaction can lead to either activation or inhibition of specific biological responses.

Biological Activities

Antiviral Activity : Imidazole derivatives have been recognized for their antiviral properties. Studies indicate that compounds similar to ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate exhibit significant activity against viral strains such as HIV and dengue virus. The mechanism often involves interference with viral replication by inhibiting key enzymes .

Antimicrobial Properties : Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate has demonstrated antibacterial and antifungal activities. Research indicates that imidazole derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
Ethyl 2-(1-methylimidazol-4-yl)acetateC${9}$H${10}$N${2}$O${2}$Lacks bromine; different biological activity profile.
2-Bromo-N-methylimidazoleC${6}$H${6}$BrN$_{3}$Simpler structure; used in medicinal chemistry.
Ethyl 4-methylimidazole acetateC${9}$H${11}$N${3}$O${2}$Different substitution pattern; varied reactivity.

The presence of the bromo group in ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate enhances its reactivity compared to these analogs, potentially leading to distinct pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives:

  • Antiviral Efficacy : A study demonstrated that certain imidazole derivatives exhibited EC$_{50}$ values in the micromolar range against dengue virus (DENV), indicating promising antiviral potential .
  • Antimicrobial Activity : Research has shown that imidazole compounds can effectively inhibit the growth of various bacterial strains, suggesting their utility as antimicrobial agents.
  • Anticancer Studies : Preliminary findings indicate that some imidazole derivatives induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate?

  • Methodology :

  • Synthesis : Optimize esterification or substitution reactions using dichloromethane as a solvent and diisopropylethylamine as a base, analogous to chloroacetate synthesis methodologies .
  • Characterization : Employ multinuclear NMR (¹H, ¹³C) to confirm regiochemistry and purity. IR spectroscopy can validate carbonyl and imidazole ring vibrations. X-ray crystallography (via SHELX programs) is critical for resolving structural ambiguities .

Q. How does the bromo substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF under inert atmospheres. Monitor reaction progress via TLC or HPLC-MS to detect intermediates .

Q. What precautions are necessary for handling hygroscopic or thermally sensitive derivatives of this compound?

  • Methodology :

  • Store under nitrogen or argon at –20°C. Use anhydrous solvents (e.g., freshly distilled THF) for reactions. For thermal stability, conduct differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction yields for imidazole-acetate derivatives?

  • Methodology :

  • Apply factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). Use software like Minitab or JMP to model interactions. For example, optimize esterification by varying equivalents of chloroacetyl chloride and reaction time, referencing solvent/base screening tables .

Q. How to resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts. Cross-validate with experimental data using correlation plots. Adjust solvent effects in simulations if discrepancies exceed 0.5 ppm .

Q. What computational strategies predict hydrogen-bonding patterns in crystalline forms of this compound?

  • Methodology :

  • Use graph-set analysis (Etter’s rules) to classify hydrogen-bond motifs. Pair SHELXL refinement with Mercury software for crystal packing visualization. Compare with analogous imidazole derivatives to identify trends in supramolecular assembly .

Q. How to evaluate the compound’s potential as a ligand in metalloenzyme inhibition studies?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450). Validate binding poses with molecular dynamics simulations (NAMD/GROMACS). Synthesize analogs with modified ester groups to probe steric effects, referencing triazole-thiazole docking studies .

Q. What strategies mitigate side reactions during functionalization of the imidazole ring?

  • Methodology :

  • Protect the acetate ester with tert-butyl groups to prevent nucleophilic attack. Use low-temperature (–78°C) lithiation for directed ortho-metalation. Monitor by in-situ IR to detect intermediates and quench reactions at 50% conversion .

Q. How does solvent polarity affect the compound’s stability in long-term storage?

  • Methodology :

  • Conduct accelerated stability studies in DMSO-d₆, CDCl₃, and D₂O at 40°C/75% RH. Analyze degradation products via LC-QTOF-MS. Correlate polarity parameters (e.g., Hansen solubility) with decomposition rates using multivariate regression .

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